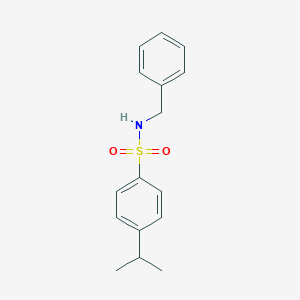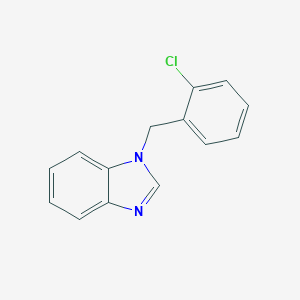![molecular formula C14H8O3 B352140 6,7-Dihidroindeno[6,7,1-def]isocromeno-1,3-diona CAS No. 5699-00-3](/img/structure/B352140.png)
6,7-Dihidroindeno[6,7,1-def]isocromeno-1,3-diona
Descripción general
Descripción
6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione: is an organic compound with the molecular formula C14H8O3 . It is known for its unique structure, which includes a fused ring system combining elements of indene and isochromene.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology and Medicine: Research in biology and medicine has explored the potential of this compound in drug development. Its structural features make it a candidate for the design of new pharmaceuticals with potential therapeutic effects .
Industry: In the industrial sector, this compound is investigated for its potential use in the production of advanced materials, including polymers and resins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione typically involves the reaction of acenaphthenequinone with malonic acid in the presence of a strong acid catalyst. The reaction proceeds through a series of steps including cyclization and dehydration to form the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Mecanismo De Acción
The mechanism of action of 6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. The pathways involved include binding to active sites of enzymes, altering their activity, and affecting cellular processes .
Comparación Con Compuestos Similares
- 6,7-Dibromobenzo[de]isochromene-1,3-dione
- 1,3-Isochromandione
- Acenaphtho[5,6-cd]pyran-1,3-dione
Comparison: 6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione stands out due to its unique fused ring system, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different set of functional groups and potential for diverse chemical modifications .
Propiedades
IUPAC Name |
6-oxatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O3/c15-13-9-5-3-7-1-2-8-4-6-10(14(16)17-13)12(9)11(7)8/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLNUOOGRNIDEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C3C4=C(C=CC1=C24)C(=O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methyl-2,3-dihydrothiazolo[3,2-c]pyrimidine-5,7-dione](/img/structure/B352088.png)

![4-{[(4-Chlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B352137.png)
![4-Bromo-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B352139.png)





![2-(4-chloro-2-methylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B352174.png)
![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenoxypropanehydrazide](/img/structure/B352175.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B352177.png)

